molecular formula C18H15NO2 B7838757 3-(1,2-Dimethyl-3-indolyl)phthalide CAS No. 73973-00-9

3-(1,2-Dimethyl-3-indolyl)phthalide

Cat. No.: B7838757
CAS No.: 73973-00-9
M. Wt: 277.3 g/mol
InChI Key: WGKBOZPFMZYQRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,2-Dimethyl-3-indolyl)phthalide is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds, and their derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2-Dimethyl-3-indolyl)phthalide typically involves the following steps:

  • Indole Formation: The starting material, indole, can be synthesized using methods such as the Fischer indole synthesis or the Leimgruber-Batcho indole synthesis.

  • Substitution Reactions: The indole core is then subjected to substitution reactions to introduce the 1,2-dimethyl groups at the appropriate positions.

  • Phthalide Formation: Finally, the phthalide moiety is introduced through a series of reactions involving phthalic anhydride or its derivatives.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 3-(1,2-Dimethyl-3-indolyl)phthalide undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to modify the indole and phthalide moieties.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Halogenating agents, strong bases, and nucleophiles.

Major Products Formed:

  • Oxidation Products: Hydroxylated indoles, carboxylic acids, and ketones.

  • Reduction Products: Reduced indoles and phthalides.

  • Substitution Products: Halogenated indoles and substituted phthalides.

Scientific Research Applications

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical research.

  • Biology: Investigated for its biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and cancer.

  • Industry: Applied in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which 3-(1,2-Dimethyl-3-indolyl)phthalide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulate signaling pathways, or inhibit the activity of certain proteins. The exact mechanism depends on the specific biological context and the derivatives involved.

Comparison with Similar Compounds

3-(1,2-Dimethyl-3-indolyl)phthalide is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other indole derivatives, such as 2-(1,2-dimethyl-3-indolyl)-3-(2-methyl-3-benzothienyl)maleic anhydride and 3-(1,2-Dimethyl-3-indolyl)-3-[4-(diethylamino)-2-methylphenyl]phthalide[_{{{CITATION{{{_4{3- (1,2-Dimethyl-3-indolyl)-3- 4- (diethylamino)-2-methylphenyl ....

  • Uniqueness: The presence of the phthalide moiety and the specific substitution pattern on the indole ring contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-(1,2-dimethylindol-3-yl)-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-11-16(14-9-5-6-10-15(14)19(11)2)17-12-7-3-4-8-13(12)18(20)21-17/h3-10,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKBOZPFMZYQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C3C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70995217
Record name 3-(1,2-Dimethyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70995217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73973-00-9
Record name Phthalide, 3-(1,2-dimethyl-3-indolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073973009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1,2-Dimethyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70995217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.